4-Phenoxy-2,3-dihydro-1H-indene-1-carbonitrile
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Overview
Description
4-Phenoxy-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a phenoxy group attached to the indene ring system, which includes a nitrile group. Indene derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-2,3-dihydro-1H-indene-1-carbonitrile typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxy-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and indene ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation over Pd/C or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Oxo derivatives such as 4-oxo-2,3-dihydro-1H-indene-1-carbonitrile.
Reduction: Primary amines like 4-phenoxy-2,3-dihydro-1H-indene-1-amine.
Substitution: Various substituted indene derivatives depending on the reagents used.
Scientific Research Applications
4-Phenoxy-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenoxy-2,3-dihydro-1H-indene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The phenoxy group and nitrile functionality play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene-1-carbonitrile: Lacks the phenoxy group, resulting in different chemical and biological properties.
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: Contains an oxo group instead of a phenoxy group, leading to variations in reactivity and applications.
Uniqueness
4-Phenoxy-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and enhances its potential for various applications in research and industry. The combination of the indene ring system with the phenoxy and nitrile functionalities makes it a versatile compound for synthetic and biological studies.
Properties
CAS No. |
62850-30-0 |
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Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-phenoxy-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C16H13NO/c17-11-12-9-10-15-14(12)7-4-8-16(15)18-13-5-2-1-3-6-13/h1-8,12H,9-10H2 |
InChI Key |
ODWAADQHFCKVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C#N)C=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
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